![molecular formula C22H38N4O9S B1487680 Biotinyl-AEEAc-AEEAc-OH CAS No. 1301706-65-9](/img/structure/B1487680.png)
Biotinyl-AEEAc-AEEAc-OH
Overview
Description
Scientific Research Applications
Bioconjugation Reactions
The biotin moiety of Biotinyl-AEEAc-AEEAc-OH allows it to participate in bioconjugation reactions. This is crucial for labeling and detecting biomolecules like proteins, enzymes, and nucleic acids, which is essential in biochemistry and molecular biology studies .
Immunoprecipitation
In immunoprecipitation, biotinylated proteins can be isolated efficiently. This helps researchers study protein-protein interactions and analyze protein complexes’ composition .
Affinity Purification
Biotin-labeled peptides are used in affinity purification to isolate specific proteins from a complex mixture by exploiting the strong affinity between streptavidin/avidin and biotin .
FRET-based Flow Cytometry
Fluorescence resonance energy transfer (FRET) using biotinylated peptides can be applied in flow cytometry to study protein interactions and receptor localization .
Solid-phase Immunoassays
Biotinylated compounds are used in solid-phase immunoassays, such as enzyme-linked immunosorbent assay (ELISA), to capture specific antibodies or antigens .
Western Blot Analysis
In western blotting, biotinylated antibodies or proteins facilitate the detection and quantification of target proteins .
Immunohistochemistry (IHC)
IHC uses biotinylated antibodies to detect specific antigens in tissue sections, aiding in the diagnosis of diseases and the study of tissue distribution of antigens .
Cell Surface Marker Analysis
Biotinyl-AEEAc-AEEAc-OH can be used to label cell surface markers, which can then be identified and quantified using various biochemical techniques .
Safety and Hazards
properties
IUPAC Name |
2-[2-[2-[[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]acetyl]amino]ethoxy]ethoxy]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H38N4O9S/c27-18(4-2-1-3-17-21-16(15-36-17)25-22(31)26-21)23-5-7-32-9-11-34-13-19(28)24-6-8-33-10-12-35-14-20(29)30/h16-17,21H,1-15H2,(H,23,27)(H,24,28)(H,29,30)(H2,25,26,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBSMPUIBHSIUSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCC(=O)NCCOCCOCC(=O)O)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H38N4O9S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Biotinyl-AEEAc-AEEAc-OH |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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